molecular formula C18H31NO3 B12798253 2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B CAS No. 101913-72-8

2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B

Cat. No.: B12798253
CAS No.: 101913-72-8
M. Wt: 309.4 g/mol
InChI Key: LYGSRXNHWWWSOH-UHFFFAOYSA-N
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Description

2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B is a complex organic compound with a unique structure that includes a quinuclidine ring, an amyl group, and an isopropenyl glycolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B typically involves multiple steps, starting with the preparation of the quinuclidine ring. This can be achieved through a series of cyclization reactions involving amines and aldehydes. The amyl group is then introduced through alkylation reactions, and the isopropenyl glycolate moiety is added via esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The use of automated systems and process optimization can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require the use of solvents such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B can be compared with other similar compounds, such as:

    2-Methyl-3-quinuclidyl phenyl(isopropyl)glycolate B: This compound has a phenyl group instead of an amyl group, which may result in different chemical and biological properties.

    3-Quinuclidyl-2-phenylbicyclo(2.2.1)heptane-2-carboxalate hydrochloride: This compound has a different bicyclic structure, which may affect its reactivity and applications.

    3-Quinuclidyl-(1-hydroxycyclopentyl)phenylacetate hydrochloride: This compound has a cyclopentyl group, which may influence its chemical behavior and biological activity.

Biological Activity

2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
CAS Number 101913-72-8
Molecular Formula C19H29NO2
Molecular Weight 303.4 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-2-yl) adamantane-1-carboxylate
InChI Key UIGHAFKYTZOCKS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has been studied for its ability to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cell proliferation and differentiation.

Key Mechanisms

  • Inhibition of Protein Tyrosine Kinases : The compound acts as a potent inhibitor of PTKs, which are implicated in the progression of several cancers, including brain cancer and leukemias .
  • Modulation of Signal Transduction Pathways : By inhibiting PTK activity, the compound can disrupt critical signaling pathways that promote tumor growth and survival.

Therapeutic Applications

Research indicates that this compound may have significant therapeutic potential in treating various conditions:

  • Cancer Treatment : The compound has shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis.
  • Neurological Disorders : Preliminary studies suggest potential applications in treating conditions like multiple sclerosis due to its effects on cellular signaling pathways.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it relevant for conditions characterized by chronic inflammation.

In Vitro Studies

A study examining the effects of this compound on MV4-11 leukemia cells demonstrated significant inhibition of cell growth at nanomolar concentrations. The results highlighted the compound's potential as a therapeutic agent in hematological malignancies .

In Vivo Studies

In animal models, administration of the compound resulted in reduced tumor size and improved survival rates when combined with standard chemotherapeutic agents. This synergistic effect underscores the importance of further research into combination therapies involving this compound .

Properties

CAS No.

101913-72-8

Molecular Formula

C18H31NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C18H31NO3/c1-5-6-7-10-18(21,13(2)3)17(20)22-16-14(4)19-11-8-15(16)9-12-19/h14-16,21H,2,5-12H2,1,3-4H3

InChI Key

LYGSRXNHWWWSOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=C)C)(C(=O)OC1C(N2CCC1CC2)C)O

Origin of Product

United States

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